(R)-1-Methyl-2-aminomethylpyrrolidine

Description

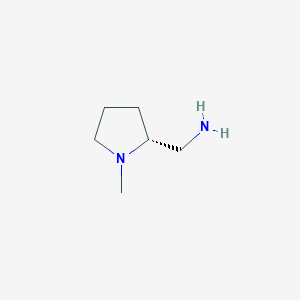

Structure

2D Structure

Properties

IUPAC Name |

[(2R)-1-methylpyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFKJRCMBLLXNH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66411-53-8 | |

| Record name | [(2R)-1-methylpyrrolidin-2-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(R)-1-Methyl-2-aminomethylpyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by the presence of an amine group and a methyl substituent. Its structure can be represented as follows:

Enzyme Inhibition

One of the significant areas of research concerning this compound involves its role as an inhibitor of glucose-6-phosphate dehydrogenase (G6PD), particularly in the context of Plasmodium falciparum, the parasite responsible for malaria. G6PD is crucial for the pentose phosphate pathway, which is essential for cellular metabolism and survival under oxidative stress conditions.

Key Findings:

- A study identified various compounds that inhibit PfG6PD, with some showing selective inhibition against the parasite's enzyme compared to human G6PD. The lead compound from this screening exhibited an IC50 value of 889 nM against PfG6PD, indicating potent inhibitory activity .

- The inhibition of G6PD in P. falciparum leads to reduced glucose flux, impairing the parasite's ability to proliferate .

Case Study 1: Antiparasitic Activity

In a high-throughput screening effort aimed at identifying inhibitors of PfG6PD, this compound was among several compounds tested. The results indicated that this compound could effectively reduce the viability of P. falciparum in vitro, showcasing its potential as an antiparasitic agent.

| Compound | IC50 (μM) | Selectivity Ratio |

|---|---|---|

| This compound | 2.6 | High (vs. human G6PD) |

Case Study 2: Synthesis and Functionalization

The synthesis of this compound has been optimized to enhance yield and purity. A notable method involves the reaction of 2-pyrrolidone with various benzylated compounds, leading to high yields of the target compound . This synthesis route is crucial for producing sufficient quantities for biological testing.

Comparative Analysis with Other Pyrrolidine Derivatives

To understand the relative potency and selectivity of this compound, it is beneficial to compare it with other related pyrrolidine derivatives known for their biological activities.

| Compound Name | Biological Activity | IC50 (μM) | Comments |

|---|---|---|---|

| This compound | G6PD Inhibition | 2.6 | Selective for PfG6PD |

| ML276 | G6PD Inhibition | 0.889 | Highly selective for PfG6PD |

| 3-(Aminomethyl)pyrrolidine | Antibacterial Activity | Varies | Moderate activity against E. coli |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

(R)-1-Methyl-2-aminomethylpyrrolidine serves as an important intermediate in the synthesis of several therapeutic agents. Notably, it has been utilized in the production of antipsychotic and antiemetic drugs, particularly those belonging to the substituted benzamide class. The compound's stereochemistry plays a crucial role in determining the pharmacological properties of the final products, making its synthesis and application significant in drug formulation .

Case Study: Sulpiride Synthesis

A notable application of this compound is in the synthesis of sulpiride, an antipsychotic medication. The compound acts as a precursor that undergoes further transformations to yield sulpiride, which is used to treat psychotic disorders and other conditions such as dizziness and nausea .

Asymmetric Synthesis

Organocatalysis

this compound has been employed as a chiral catalyst in asymmetric synthesis. Its ability to form hydrogen bonds and interact with substrates allows it to facilitate various chemical reactions with high enantioselectivity. Research has shown that modifications to its structure can enhance its catalytic performance, making it a versatile tool in organic synthesis .

Applications in Aldol Reactions

Recent studies have demonstrated the effectiveness of this compound-based catalysts in solvent-free aldol reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex molecules. The catalysts derived from this compound have shown superior performance compared to traditional catalysts, allowing for efficient and selective reactions under mild conditions .

Antimicrobial Activity

Emerging research has indicated potential antimicrobial properties associated with this compound derivatives. In comparative studies, certain structural analogs exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that derivatives of this compound may be explored further for their potential use in developing new antimicrobial agents .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Intermediate for antipsychotic and antiemetic drugs | Essential for synthesizing sulpiride |

| Asymmetric Synthesis | Chiral catalyst for various organic reactions | High enantioselectivity; effective in aldol reactions |

| Antimicrobial Activity | Potential use in developing new antimicrobial agents | Moderate activity against specific bacterial strains |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-1-Methyl-2-aminomethylpyrrolidine, and how are they experimentally determined?

- Methodological Answer : Key properties include melting point, boiling point, optical rotation, and solubility. These are determined via differential scanning calorimetry (DSC) for thermal stability, polarimetry for enantiomeric purity, and HPLC/GC-MS for solubility profiling. For example, optical rotation ([α]D) should be measured in a polarimeter using a standardized solvent (e.g., methanol) at 20°C to confirm enantiomeric identity .

Q. What synthetic routes are commonly used to prepare this compound, and what are their advantages?

- Methodological Answer : Asymmetric synthesis via reductive amination of chiral proline derivatives is a common approach. For instance, NaBH3CN-mediated reduction of imines formed from (R)-prolinol and aldehydes in THF/MeOH yields high enantiomeric excess (ee >95%) . Alternative routes include enzymatic resolution or chiral auxiliary-assisted methods, which require validation via chiral HPLC (e.g., Chiralpak® AD-H column, hexane:isopropanol eluent) .

Q. How can researchers ensure structural fidelity during synthesis and purification?

- Methodological Answer : Use a combination of 1H/13C NMR (e.g., 500 MHz in CDCl3) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For example, 1H NMR peaks at δ 2.8–3.2 ppm (pyrrolidine ring protons) and δ 1.4–1.6 ppm (methyl groups) are characteristic. ESI-MS with m/z [M+H]+ = 130.19 confirms molecular weight .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow MSDS guidelines: use fume hoods for volatile steps, wear nitrile gloves, and store in amber glass bottles under inert gas (N2/Ar). Spills require neutralization with 10% acetic acid and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity). Analyze variables such as solvent purity (e.g., residual DMSO in bioassays) and enantiomeric contamination (e.g., chiral HPLC to rule out (S)-isomer interference) .

Q. What computational strategies are effective in predicting the stereochemical interactions of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations using DFT-optimized geometries (B3LYP/6-31G* basis set). Validate predictions with experimental data (e.g., IC50 correlations) .

Q. How can researchers optimize reaction conditions to minimize racemization during scale-up?

- Methodological Answer : Monitor reaction pH (maintain 7–8 for amine stability), use low-temperature conditions (–20°C), and avoid protic solvents. For example, replacing MeOH with THF reduces racemization risk. Track ee via inline chiral HPLC .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer : Use LC-MS with a C18 column (0.1% formic acid in H2O/ACN gradient) to detect impurities <0.1%. For chiral impurities, employ a Chiralpak® IG column with 0.1% DEA in heptane/ethanol. Validate methods per ICH Q2(R1) guidelines .

Methodological Notes

- Data Precision : Report numerical values to the instrument’s precision (e.g., HRMS m/z to four decimal places) .

- Contradiction Analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to design studies addressing conflicting data .

- Ethical Compliance : Document synthetic protocols and safety measures in line with institutional review boards (IRBs) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.